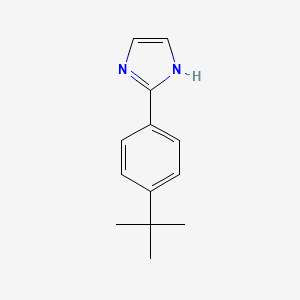![molecular formula C20H22N2O6 B13992916 Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- CAS No. 16251-41-5](/img/structure/B13992916.png)
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- can be achieved through various synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired isoquinoline derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions activated by the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amino-substituted isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in biological processes, potentially inhibiting or activating their functions.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A related compound with similar biological activities but different structural features.
Quinoline: Another nitrogen-containing heterocyclic compound with distinct chemical properties and applications.
Uniqueness
Isoquinoline,1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-3,4-dihydro-6,7-dimethoxy- is unique due to its specific substituents, which confer distinct chemical reactivity and potential biological activities. The presence of multiple methoxy groups and a nitrophenylmethyl substituent differentiates it from other isoquinoline derivatives and contributes to its versatility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
16251-41-5 |
|---|---|
Molekularformel |
C20H22N2O6 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H22N2O6/c1-25-17-8-12-5-6-21-15(14(12)10-19(17)27-3)7-13-9-18(26-2)20(28-4)11-16(13)22(23)24/h8-11H,5-7H2,1-4H3 |
InChI-Schlüssel |
SXTYDIOXCPSMPL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC(=C(C=C3[N+](=O)[O-])OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Bromomethyl)-4-[3-[4-(bromomethyl)phenyl]propyl]benzene](/img/structure/B13992849.png)








![(Benzylimino)diethane-2,1-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B13992909.png)
